![molecular formula C16H14ClNO B336617 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B336617.png)
2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The synthesis of WAY-300716 involves the reaction of 4-chlorobenzoyl chloride with 3,4-dihydroisoquinoline under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
WAY-300716 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide
Wissenschaftliche Forschungsanwendungen
WAY-300716 is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a useful chemical reagent for studying various biochemical pathways and reactions. In medicinal chemistry, it is used to investigate the interactions of isoquinoline derivatives with biological targets. Additionally, it is employed in the synthesis of more complex molecules for pharmaceutical research .
Wirkmechanismus
The mechanism of action of WAY-300716 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
WAY-300716 is similar to other isoquinoline derivatives, such as WAY-100635 and WAY-200070. it is unique in its specific structure and the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other isoquinoline derivatives may not be suitable .
Eigenschaften
Molekularformel |
C16H14ClNO |
---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H14ClNO/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11H2 |
InChI-Schlüssel |
AFLIBHSYRRBBBP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.